5-pyridin-3-yloxyfuran-2-carbaldehyde

Description

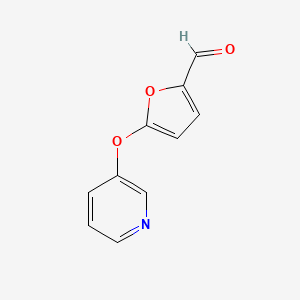

5-Pyridin-3-yloxyfuran-2-carbaldehyde is a heterocyclic organic compound featuring a furan ring substituted at the 5-position with a pyridin-3-yloxy group and a formyl group at the 2-position. The aldehyde group at the 2-position enhances reactivity, enabling its use as a building block for synthesizing Schiff bases, ligands, or pharmacophores .

Properties

IUPAC Name |

5-pyridin-3-yloxyfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAKPDWNMSFIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428160 | |

| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-14-1 | |

| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-3-yloxyfuran-2-carbaldehyde typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Pyridin-3-yloxy Group: This step often involves the nucleophilic substitution reaction where a pyridin-3-ol derivative reacts with a suitable leaving group on the furan ring.

Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridin-3-yloxy group can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 5-pyridin-3-yloxyfuran-2-carboxylic acid.

Reduction: 5-pyridin-3-yloxyfuran-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-pyridin-3-yloxyfuran-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

This compound can be used in the study of biological systems, particularly in the synthesis of bioactive molecules that interact with specific biological targets. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-pyridin-3-yloxyfuran-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in pyridine substitution patterns, linker groups (e.g., oxy, thio, amino), or functional groups. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Key Findings :

Pyridine Substitution Position: 3-Position (Target Compound): The meta-substituted pyridine nitrogen creates a dipole moment that enhances solubility in polar solvents (e.g., DMSO, ethanol). This property is advantageous in coordination chemistry, where the nitrogen can act as a weak Lewis base . 2-Position (Thio Analog): The ortho-substituted pyridine in 5-(pyridin-2-ylthio)furan-2-carbaldehyde allows for stronger π-π stacking interactions, making it suitable for supramolecular assemblies. The sulfur linker increases hydrophobicity, improving membrane permeability in biological studies .

Linker Group Effects: Oxy (Ether) vs. Thio (Thioether): The oxygen linker in the target compound confers higher oxidative stability compared to sulfur, which is prone to oxidation under harsh conditions. However, the thioether’s larger atomic radius enhances conformational flexibility, favoring interactions with hydrophobic enzyme pockets . Amino Linker: Amino-substituted analogs (e.g., 5-pyridin-4-ylaminofuran-2-carbaldehyde) exhibit basicity, enabling pH-dependent solubility and protonation-driven binding in drug design .

Functional Group Reactivity :

- The aldehyde group in all analogs facilitates nucleophilic additions (e.g., forming hydrazones or oximes), but steric and electronic effects vary. For instance, the 3-pyridinyloxy group in the target compound slightly deactivates the aldehyde, slowing reaction kinetics compared to the thio analog .

Biological Activity

5-Pyridin-3-yloxyfuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

This compound can be synthesized through several methods:

- Formation of the Furan Ring : Commonly achieved via the Paal-Knorr synthesis, which involves cyclizing 1,4-dicarbonyl compounds.

- Introduction of the Pyridin-3-yloxy Group : This is typically done through nucleophilic substitution where a pyridin-3-ol derivative reacts with a leaving group on the furan.

- Formylation : The aldehyde group is introduced using reactions like the Vilsmeier-Haack reaction, employing DMF and POCl3 as formylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may inhibit or modulate enzyme activity by binding to active sites or altering receptor functions. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to functional changes.

- Structure-Activity Relationship (SAR) : The unique structural features allow for exploration in drug discovery, as slight modifications can significantly influence biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various assays, indicating potential therapeutic applications in conditions like cancer and neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial effects of this compound derivatives against clinical isolates. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

-

Antioxidant Activity Assessment

- In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results suggest that it could be beneficial in formulations aimed at enhancing cellular defense mechanisms against oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Pyridin-2-yloxyfuran-2-carbaldehyde | Structure | Moderate antimicrobial activity |

| 5-Pyridin-4-yloxyfuran-2-carbaldehyde | Structure | Low antioxidant activity |

| 5-(2-Pyridyl)furan-2-carbaldehyde | Structure | High cytotoxicity against cancer cells |

The positional isomerism of the pyridine ring significantly influences the reactivity and biological properties of these compounds. For instance, this compound exhibits superior antimicrobial activity compared to its analogs due to optimal interactions with microbial enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.